molecular formula C9H10ClN3OS B10925518 (2E)-2-(3-chloro-4-methoxybenzylidene)hydrazinecarbothioamide

(2E)-2-(3-chloro-4-methoxybenzylidene)hydrazinecarbothioamide

Cat. No.: B10925518
M. Wt: 243.71 g/mol
InChI Key: CUFMMLKTIXTMEU-LFYBBSHMSA-N
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Description

2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a chemical compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a chloromethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(3-METHOXY-4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE
  • 2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H10ClN3OS

Molecular Weight

243.71 g/mol

IUPAC Name

[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H10ClN3OS/c1-14-8-3-2-6(4-7(8)10)5-12-13-9(11)15/h2-5H,1H3,(H3,11,13,15)/b12-5+

InChI Key

CUFMMLKTIXTMEU-LFYBBSHMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)Cl

Origin of Product

United States

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